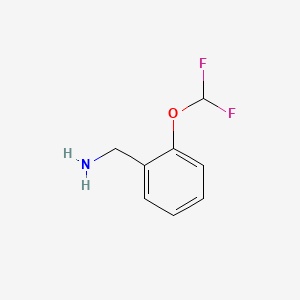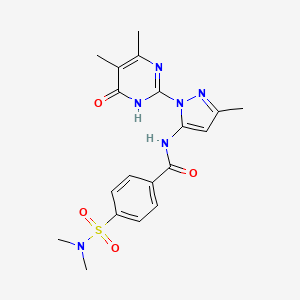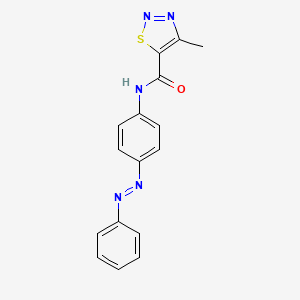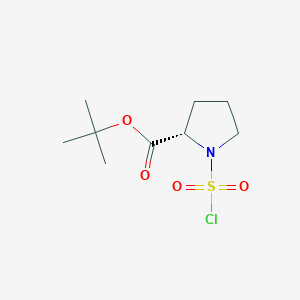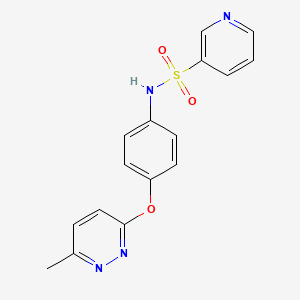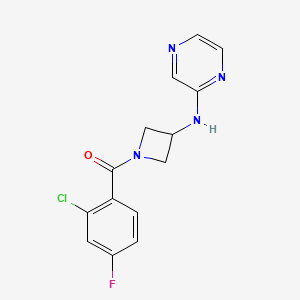
(2-Chloro-4-fluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-4-fluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a small molecule inhibitor that has shown promising results in targeting certain enzymes and proteins that are involved in various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Research has been conducted on the synthesis and screening of fluoro-substituted pyrazolyl benzoxazoles, indicating the interest in fluoro-substituted compounds for their potential biological activities. Compounds with structural similarities have been synthesized and evaluated for their biological activities, suggesting a methodology that could be applied to the compound of interest for evaluating its biological relevance (Jadhav, Nikumbh, & Karale, 2015).
Formulation Development for Poorly Water-Soluble Compounds
- A study focusing on increasing in vivo exposure of poorly water-soluble compounds through the development of a precipitation-resistant solution formulation underscores the importance of formulation strategies in the effective delivery of potential therapeutic agents. Such research might provide insights into formulating compounds like "(2-Chloro-4-fluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone" for enhanced bioavailability (Burton et al., 2012).
Antifungal and Antimicrobial Activities
- Novel compounds have been synthesized and evaluated for their antifungal activity, revealing the potential of fluoro-phenyl compounds in combating fungal infections. This area of research could be relevant for investigating the antifungal properties of the compound (Lv et al., 2013).
Antimicrobial and Anticancer Agents
- The development of novel pyrazole derivatives with antimicrobial and anticancer activities highlights the versatility of pyrazole-based compounds in medicinal chemistry. Such studies are indicative of the potential therapeutic applications of structurally related compounds, including their use as starting points for the development of new antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Propiedades
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN4O/c15-12-5-9(16)1-2-11(12)14(21)20-7-10(8-20)19-13-6-17-3-4-18-13/h1-6,10H,7-8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRMMHCJBQYDHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)NC3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Ar,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylic acid;hydrochloride](/img/structure/B2406412.png)
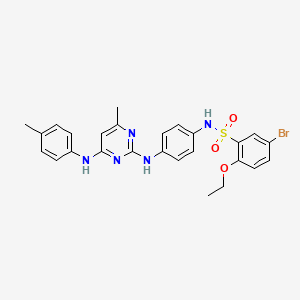
![7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B2406416.png)
![Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2406417.png)
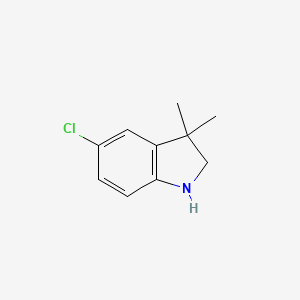
![2-[(2E)-2-(hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B2406420.png)
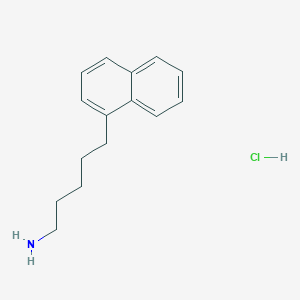
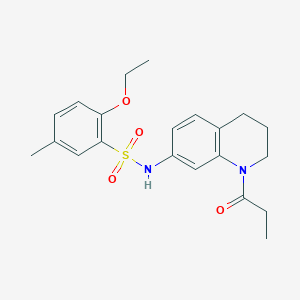
![4-[(4-Benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolecarbohydrazide](/img/structure/B2406425.png)
